molecular formula C17H21N7O2S B2474352 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethan-1-one CAS No. 898443-70-4

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethan-1-one

Cat. No.: B2474352
CAS No.: 898443-70-4
M. Wt: 387.46
InChI Key: FOUUTQLSJFVWRH-UHFFFAOYSA-N
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Description

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethan-1-one is a complex organic compound with a unique structure that includes a triazolo-triazine core, ethylamino groups, and a methoxyphenyl group

Properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2S/c1-4-18-14-20-15(19-5-2)24-16(21-14)22-23-17(24)27-10-13(25)11-7-6-8-12(9-11)26-3/h6-9H,4-5,10H2,1-3H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUUTQLSJFVWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethan-1-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethan-1-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for targeted applications in research and industry .

Biological Activity

The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethan-1-one (CAS Number: 397266-64-7) is a member of the triazole family known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

The compound features a complex structure comprising a triazole ring fused with a thiazine moiety and an ethanone group. This unique arrangement contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The triazole derivatives have been shown to act against a variety of pathogens including bacteria and fungi. For instance:

  • Antibacterial Activity : Studies have demonstrated that triazole derivatives can inhibit the growth of resistant strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.125 μg/mL against S. aureus .
  • Antifungal Activity : Triazole compounds are also effective against fungal infections. For example, derivatives have shown potent activity against strains of Candida and Aspergillus, with MIC values comparable to established antifungal agents .

Anticancer Properties

The compound's potential in cancer therapy has been explored through various studies:

  • Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Compounds similar to the target molecule exhibited significant cytotoxicity with IC50 values ranging from 10 to 50 μM .
  • Mechanisms of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. Triazole derivatives may inhibit key enzymes involved in DNA synthesis and repair, thereby preventing tumor cell proliferation .

Structure-Activity Relationship (SAR)

The biological activities of triazole compounds are heavily influenced by their structural components. Key observations include:

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity. For instance, compounds with methoxy or hydroxyl substituents showed improved efficacy compared to their unsubstituted counterparts .
  • Chain Length : Variations in alkyl chain length at specific positions also affect activity; longer chains can reduce potency due to steric hindrance .

Case Studies

Several case studies highlight the practical applications of triazole derivatives:

  • Antimicrobial Screening : A study screened a series of triazole derivatives against various bacterial strains, revealing that certain modifications led to enhanced activity against multi-drug resistant organisms .
  • Cancer Treatment Trials : Clinical trials investigating triazole-based drugs for treating specific cancers have shown promising results in terms of safety and efficacy profiles .

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